2'-Methyl-biphenyl-3-sulfonyl chloride
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Overview
Description
2'-Methyl-biphenyl-3-sulfonyl chloride is an organic compound characterized by a biphenyl core with a sulfonyl chloride group attached to the third carbon and a methyl group attached to the second carbon of the biphenyl structure. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Biphenyl Derivatives Synthesis: The synthesis of this compound typically starts with the preparation of biphenyl derivatives. This can be achieved through the Ullmann reaction, where biphenyl is synthesized from two equivalents of phenyl halides in the presence of copper.
Sulfonylation Reaction: The biphenyl derivative is then subjected to sulfonylation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group at the desired position.
Methylation Reaction: Finally, the methyl group is introduced using a methylating agent such as methyl iodide (CH3I) under suitable reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonyl oxide derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonic acids or sulfonamides.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom in the sulfonyl chloride group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Sulfonyl Oxides: Formed through oxidation reactions.
Sulfonic Acids: Resulting from reduction reactions.
Sulfonamides: Produced via nucleophilic substitution with amines.
Scientific Research Applications
2'-Methyl-biphenyl-3-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2'-methyl-biphenyl-3-sulfonyl chloride exerts its effects involves the interaction with molecular targets and pathways:
Molecular Targets: The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamides or sulfonic acids.
Pathways: The compound can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile to form new carbon-nitrogen or carbon-oxygen bonds.
Comparison with Similar Compounds
2'-Methyl-biphenyl-3-sulfonyl chloride is unique due to its specific structural features and reactivity. Similar compounds include:
Biphenyl-3-sulfonyl chloride: Lacks the methyl group at the 2' position.
2'-Methyl-biphenyl-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 4th position.
2'-Methyl-biphenyl-3-sulfonic acid: Contains a sulfonic acid group instead of sulfonyl chloride.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-(2-methylphenyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c1-10-5-2-3-8-13(10)11-6-4-7-12(9-11)17(14,15)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJZWBIGRUEODH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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